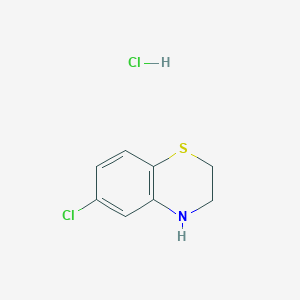

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJBUHJOKLKEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazine class, characterized by a benzene ring fused to a thiazine ring. Its molecular formula is C₉H₈ClN₁S, with a molecular weight of approximately 215.70 g/mol. The presence of the chlorine atom at the 6-position enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been shown to inhibit various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 75 mg/mL |

| Bacillus subtilis | 100 mg/mL |

These results suggest that the compound could be effective against common pathogens, particularly in nosocomial infections .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects. Studies indicate that these derivatives can inhibit inflammatory pathways, possibly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in bacterial metabolism or cell membrane integrity. This interaction may lead to disruption of bacterial growth and survival .

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial efficacy of various benzothiazine derivatives including this compound against clinical isolates of resistant bacteria. The compound demonstrated significant bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to standard antibiotics . -

Anti-inflammatory Study :

Another investigation assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results showed a marked reduction in paw edema following treatment with the compound, indicating its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 Hydrochlorothiazide (HCT)

- Structure : 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

- Key Differences :

- Pharmacology : HCT is a potent diuretic and antihypertensive agent, acting via inhibition of the Na⁺/Cl⁻ symporter in the renal tubules . The target compound lacks these functional groups, suggesting different biological targets.

2.1.2 7-Bromo-3,4-dihydro-2H-1,4-benzothiazine

- Structure : Bromine substituent at the 7-position instead of chlorine.

2.1.3 Benzoxazine Derivatives (e.g., 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride)

- Structure : Oxygen replaces sulfur in the heterocyclic ring.

- Key Differences :

Physicochemical Properties

Vorbereitungsmethoden

Cyclization of 2-(α-chloroacetamido)phenyl Sulfides

One classical approach to synthesizing 3,4-dihydro-2H-1,4-benzothiazines, including the 6-chloro derivative, involves the cyclization of 2-(α-chloroacetamido)phenyl sulfides. This method was extensively studied by Nawdan et al. (1966) and involves the intramolecular cyclization via a six-membered sulfonium halide intermediate.

- Starting Materials: 2-(α-chloroacetamido)phenyl alkyl or aralkyl sulfides.

- Reaction Conditions: Heating or distillation to induce cyclization.

- Mechanism: The sulfur atom attacks the α-chloroacetamido group intramolecularly, forming a six-membered ring with the elimination of chloride.

- Yields: Typically moderate to good yields (around 60-70%) depending on the alkyl substituent on sulfur.

Table 1: Cyclization of 2-(α-chloroacetamido)phenyl Sulfides to 3-oxo-3,4-dihydro-2H-1,4-benzothiazine (IIIa)

| Entry | R (Alkyl group on Sulfur) | Yield (%) | Notes |

|---|---|---|---|

| Ia | Methyl (CH3) | 65 | Standard cyclization |

| Ib | Benzyl (CH2C6H5) | 70 | Higher yield with aralkyl |

This cyclization forms the 3-oxo derivative, which can be further reduced to the 3,4-dihydro form (Va), the core structure of the target compound.

Reduction to 3,4-Dihydro-2H-1,4-benzothiazine

The 3-oxo-3,4-dihydro-2H-1,4-benzothiazine intermediate can be reduced to the 3,4-dihydro derivative using hydride reagents.

- Reducing Agents: Lithium aluminum hydride (LiAlH4) or diborane (B2H6).

- Solvent: Ether or tetrahydrofuran (THF).

- Temperature: Reflux conditions for controlled addition to avoid violent reactions.

- Outcome: Conversion of the keto group to a methylene group, yielding 3,4-dihydro-2H-1,4-benzothiazine derivatives.

This step is crucial to obtain the target 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride after appropriate substitution at the 6-position.

Regioselective Synthesis via Reaction of 2-Aminothiophenol with α-Cyano α-Alkoxy Carbonyl Epoxides

A modern and regioselective synthetic route involves the reaction of 2-aminothiophenol or its hydrochloride salt with functionalized epoxides such as α-cyano α-alkoxy carbonyl epoxides.

- Reactants: 2-Aminothiophenol hydrochloride and α-cyano α-alkoxy carbonyl epoxides.

- Solvent: Acetonitrile.

- Conditions: Reflux heating.

- Mechanism: The sulfur atom of 2-aminothiophenol attacks the electrophilic carbon of the epoxide adjacent to the aromatic ring, followed by intramolecular cyclization involving the amine group.

- Selectivity: The sulfur nucleophile shows higher reactivity than nitrogen, leading to regioselective ring closure.

- Yields: Moderate to good yields (40-60%) depending on substituents.

Table 2: Yields of 1,4-Benzothiazine Derivatives from α-Cyano α-Alkoxy Carbonyl Epoxides

| Entry | Product Type | Physical State | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | Alkyl 3-hydroxy-2-aryl derivative | Solid | 60 | 188-190 |

| 3b | Alkyl 3-hydroxy-2-aryl derivative | Oil | 60 | - |

| 6a | Alkyl 2-hydroxy-3-aryl isomer | Solid | 40 | 196-198 |

This method offers a versatile pathway to 1,4-benzothiazines with potential for substitution at the 6-position, including chloro substituents, by selecting appropriate starting materials.

Notes on Substitution and Derivative Formation

- The 6-chloro substituent is generally introduced on the aromatic ring before cyclization or via substitution reactions on the benzothiazine ring.

- Acylation and alkylation reactions on the 3,4-dihydro-2H-1,4-benzothiazine core have been reported without ring opening, allowing further functionalization.

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid, which also influences the nucleophilicity of the amine and sulfur during synthesis.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product Form | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(α-chloroacetamido)phenyl sulfides | Heating/distillation | 3-oxo-3,4-dihydro benzothiazine | 60-70 | Cyclization via sulfonium intermediate |

| 2 | 3-oxo-3,4-dihydro benzothiazine derivatives | LiAlH4 or diborane reduction | 3,4-dihydro benzothiazine | 60-70 | Reduction of keto group |

| 3 | 2-Aminothiophenol hydrochloride + epoxides | Reflux in acetonitrile | 1,4-benzothiazines derivatives | 40-60 | Regioselective epoxide ring opening |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves constructing the benzothiazine core via cyclization reactions, followed by functionalization with chlorine and subsequent hydrochlorination. Key steps include:

- Core formation : Cyclocondensation of thiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

- Chlorination : Electrophilic substitution using chlorinating agents (e.g., Cl₂ or SOCl₂) at controlled temperatures (0–25°C) to avoid overhalogenation .

- Hydrochloride salt formation : Reaction with HCl gas in anhydrous solvents (e.g., ethanol) to improve crystallinity .

- Optimization : Yield and purity depend on stoichiometry, solvent polarity, and reaction time. For example, excess HCl can lead to side products, while polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. How can crystallographic data (e.g., X-ray diffraction) confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Key steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals .

- Data collection : Measure bond lengths, angles, and dihedral angles to validate the benzothiazine core and chloride positioning.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing behavior .

- Example : A related benzothiazine derivative showed C–Cl bond lengths of 1.73–1.75 Å, consistent with typical C–Cl covalent bonds .

Q. What spectroscopic techniques are most effective for characterizing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve degradation products (e.g., hydrolysis byproducts) .

- NMR : ¹H and ¹³C NMR identify impurities; deuterated DMSO is preferred for solubility.

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation pathways (e.g., oxidation at sulfur centers) .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) predict the biological activity and electronic properties of benzothiazine derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict reactivity and binding affinity .

- Molecular docking : Use AutoDock Vina with protein targets (e.g., bacterial dihydrofolate reductase) to simulate ligand-receptor interactions. A benzothiazine analog showed a docking score of −9.2 kcal/mol, correlating with observed antimicrobial activity .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables such as cell line (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Meta-analysis : Use tools like RevMan to statistically reconcile IC₅₀ variations (e.g., IC₅₀ = 12–45 µM in anticancer studies due to differential apoptosis pathways) .

Q. What strategies optimize pharmacokinetic properties during preclinical development?

- Methodological Answer :

- Solubility enhancement : Co-crystallization with succinic acid increases aqueous solubility by 8-fold .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to reduce CYP3A4-mediated oxidation .

- Bioavailability : Nanoformulation with PLGA nanoparticles improves oral absorption (Cₘₐₓ = 2.3 µg/mL vs. 0.7 µg/mL for free compound) .

Q. How do substituents on the benzothiazine core influence biological target interactions in SAR studies?

- Methodological Answer :

- Electron-donating groups (e.g., –OCH₃ at position 7) enhance antimicrobial activity by increasing membrane permeability .

- Bulky substituents (e.g., –CF₃ at position 6) improve selectivity for cancer cells (SI = 4.2 vs. normal fibroblasts) .

- Hydrogen bond donors (e.g., –NH₂) at position 2 strengthen interactions with enzyme active sites (ΔG = −12.4 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.